molecular formula C22H21NO5 B7751230 2-[[6-Methyl-2-(4-methylphenyl)chromen-4-ylidene]amino]pentanedioic acid

2-[[6-Methyl-2-(4-methylphenyl)chromen-4-ylidene]amino]pentanedioic acid

Cat. No.: B7751230
M. Wt: 379.4 g/mol
InChI Key: RWKZOHYJQPTYMF-UHFFFAOYSA-N
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Description

2-[[6-Methyl-2-(4-methylphenyl)chromen-4-ylidene]amino]pentanedioic acid is a complex organic compound with a unique structure that combines a chromenylidene moiety with an amino acid derivative

Preparation Methods

The synthesis of 2-[[6-Methyl-2-(4-methylphenyl)chromen-4-ylidene]amino]pentanedioic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromenylidene intermediate, followed by its reaction with an amino acid derivative under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. .

Scientific Research Applications

2-[[6-Methyl-2-(4-methylphenyl)chromen-4-ylidene]amino]pentanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a component in industrial processes

Mechanism of Action

The mechanism of action of 2-[[6-Methyl-2-(4-methylphenyl)chromen-4-ylidene]amino]pentanedioic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[[6-Methyl-2-(4-methylphenyl)chromen-4-ylidene]amino]pentanedioic acid stands out due to its unique combination of a chromenylidene moiety and an amino acid derivative. Similar compounds include:

    Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.

    2-Hydroxy-2-methylpropiophenone: This compound is used as a photoinitiator in polymerization processes.

This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[6-methyl-2-(4-methylphenyl)chromen-4-ylidene]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-13-3-6-15(7-4-13)20-12-18(16-11-14(2)5-9-19(16)28-20)23-17(22(26)27)8-10-21(24)25/h3-7,9,11-12,17H,8,10H2,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKZOHYJQPTYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(CCC(=O)O)C(=O)O)C3=C(O2)C=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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